Product packaging for 2-Propylpropane-1,3-diol(Cat. No.:CAS No. 2612-28-4)

2-Propylpropane-1,3-diol

Cat. No.: B1277289
CAS No.: 2612-28-4
M. Wt: 118.17 g/mol
InChI Key: FZHZPYGRGQZBCV-UHFFFAOYSA-N
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Description

Contextualization within the Diol Chemical Class

2-Propylpropane-1,3-diol, also known as 2-n-propyl-1,3-propanediol, is an organic compound belonging to the diol (or glycol) family. cymitquimica.comfishersci.ca The defining characteristic of a diol is the presence of two hydroxyl (-OH) functional groups within its molecular structure. cymitquimica.com In the case of this compound, these two hydroxyl groups are attached to the first and third carbon atoms of a propane (B168953) chain, which is substituted with a propyl group at the second carbon. This structure classifies it as a primary diol, as the hydroxyl groups are bonded to carbon atoms that are themselves bonded to only one other carbon atom.

The presence of these two hydrophilic hydroxyl groups on a relatively short hydrocarbon backbone influences its physical properties, such as its solubility in water and other polar solvents. cymitquimica.com Its structure, featuring a propyl branch on the central carbon, distinguishes it from simple linear diols and can impart specific steric and conformational properties to molecules derived from it.

Significance in Organic Synthesis and Advanced Materials

As a difunctional molecule, this compound serves as a versatile building block and intermediate in organic synthesis. Its two hydroxyl groups can participate in a wide range of chemical reactions, making it a valuable precursor for more complex molecules. It is utilized in the production of plastics and resins where its structure can influence the properties of the resulting polymers. cymitquimica.com

A notable application is in the synthesis of specialized heterocyclic compounds. For instance, it is used as a reactant in acetalization reactions. Research has shown that this compound reacts with aldehydes, such as 3,5-difluorobenzaldehyde (B1330607), to form 1,3-dioxane (B1201747) derivatives. rsc.org These derivatives can be key intermediates in the multi-step synthesis of advanced materials like ferroelectric liquid crystals. rsc.orgchemrxiv.org The specific structure of the diol is crucial in creating the desired molecular geometry and properties of these final products. The development of mechanochemical methods for this type of acetalization represents a sustainable and efficient alternative to traditional solution-based chemistry. chemrxiv.org

Historical Development and Emerging Research Trends

While the historical development of many simple diols is linked to the rise of polymer chemistry, specific research into branched diols like this compound is more recent and often tied to niche applications in fine chemicals and materials science.

Current research trends are moving in several directions. One significant area is the investigation of the fundamental physical-chemical properties of branched diols in aqueous solutions. Studies focusing on related isomers, such as 2-methyl-2-propylpropane-1,3-diol, explore their partial molar volumes and isentropic compressions to understand how their molecular structure affects hydration and solute-solvent interactions. acs.org This fundamental data is crucial for designing and controlling processes in aqueous media.

Furthermore, there is a broad trend in the chemical industry toward developing sustainable and environmentally friendly production routes for commodity and specialty chemicals. For major diols like 1,3-propanediol (B51772), significant research is underway to shift from petroleum-based synthesis to bio-based pathways using renewable feedstocks like glycerol (B35011). researchgate.netfrontiersin.org While this trend is currently focused on larger-volume diols, the principles of biocatalysis and metabolic engineering could potentially be applied to the production of more complex diols like this compound in the future, representing an important avenue for emerging research. frontiersin.org Another emerging trend is the use of novel synthetic methods, such as mechanochemistry, to produce derivatives of this compound more efficiently and with less solvent waste. chemrxiv.org

Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound fishersci.casigmaaldrich.com
CAS Number 2612-28-4 fishersci.casigmaaldrich.com
Molecular Formula C₆H₁₄O₂ cymitquimica.comchemspider.com
Molecular Weight 118.18 g/mol fishersci.ca
Synonyms 2-n-Propyl-1,3-propanediol, 1,1-bis(hydroxymethyl)butane cymitquimica.comfishersci.ca
InChI Key FZHZPYGRGQZBCV-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B1277289 2-Propylpropane-1,3-diol CAS No. 2612-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZPYGRGQZBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427342
Record name 2-propylpropane-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-28-4
Record name 2-Propyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propylpropane-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-propyl
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Synthetic Methodologies and Reaction Pathways for 2 Propylpropane 1,3 Diol

Traditional and Industrial Synthesis Routes

The conventional manufacturing of 2-methyl-2-propyl-1,3-propanediol (B18018) is dominated by several key chemical processes. These methods are well-established and form the backbone of its industrial production.

Aldol (B89426) Addition and Subsequent Hydrogenation Approaches

A primary route for the synthesis of 2-methyl-2-propyl-1,3-propanediol involves an aldol addition followed by hydrogenation. researchgate.net This multi-step process is favored for its potential to produce high yields. researchgate.net The synthesis begins with the aldol condensation of propanal, which is then hydrogenated to form 2-methylpentanal (B94375). bdmaee.net This intermediate subsequently reacts with formaldehyde (B43269) to yield the final diol product. researchgate.net The production costs associated with this method are noted to be higher than those for similar compounds like neopentyl glycol, due to the additional steps required to synthesize the 2-methylpentanal precursor. bdmaee.net

Hydroxymethylation and Cannizzaro-Type Disproportionation Pathways

A classical approach to synthesizing 2-methyl-2-propyl-1,3-propanediol utilizes a combination of hydroxymethylation and a Cannizzaro-type disproportionation reaction. bdmaee.net In this pathway, an appropriate aldehyde, such as 2-methylvaleraldehyde, reacts with formaldehyde in a basic medium. researchgate.netrsc.org The reaction is typically initiated at room temperature with the dropwise addition of a sodium hydroxide (B78521) solution. rsc.org The exothermic nature of the reaction causes the temperature to rise, and it is often further heated to drive the reaction to completion. rsc.org Following the reaction, the product is separated and purified. rsc.org One specific example of this method involves the reaction of 2-methylvaleraldehyde with 36% formaldehyde, with the temperature naturally rising to 70°C and then being heated to 90°C for one hour, resulting in a 93% yield of 2-methyl-2-propyl-1,3-propanediol after purification. rsc.org

Catalytic Hydrogenation of Precursor Aldehydes

The catalytic hydrogenation of a precursor aldehyde is a critical step in several synthesis routes for 2-methyl-2-propyl-1,3-propanediol. For instance, 2-methyl-2-pentenal (B83557) can be hydrogenated to 2-methylvaleraldehyde, which then serves as a key intermediate. rsc.org This hydrogenation is typically carried out at elevated temperatures and pressures, with one documented process operating at 100°C and 1.3-1.5 MPa, achieving an 80% yield. rsc.org The resulting 2-methylvaleraldehyde is then used in subsequent hydroxymethylation reactions to produce the target diol. rsc.org

Synthesis RoutePrecursorsCatalyst/ReagentsTemperature (°C)Pressure (MPa)Yield (%)
Aldol Addition & HydrogenationPropanal, Formaldehyde---High
Hydroxymethylation & Cannizzaro2-Methylvaleraldehyde, FormaldehydeSodium Hydroxide70-90-93
Catalytic Hydrogenation2-Methyl-2-pentenal-1001.3-1.580 (for intermediate)

Novel and Sustainable Synthetic Strategies

In response to the growing demand for environmentally responsible chemical manufacturing, research into novel and sustainable methods for producing 2-methyl-2-propyl-1,3-propanediol and related compounds is expanding.

Enzymatic and Biocatalytic Synthesis Considerations

The application of enzymes and biocatalysts in the synthesis of propanediols offers a promising avenue for greener production. While direct enzymatic synthesis of 2-methyl-2-propyl-1,3-propanediol is not widely documented, related processes demonstrate the potential of this approach. For instance, lipase-catalyzed reactions have been successfully employed in the asymmetric synthesis of chiral 2-substituted-1,3-propanediols. bdmaee.net In one study, Candida antarctica lipase (B570770) was used for the hydrolysis of a racemic acetate (B1210297) of a 2-methylpropane-1,3-diol derivative with high enantioselectivity. bdmaee.net Furthermore, the biotransformation of 2-methyl-1,3-propanediol (B1210203) to 3-hydroxy-2-methylpropionic acid has been achieved using whole cells of Gluconobacter oxydans, showcasing the use of microorganisms in modifying these diols. nih.gov This process achieved a 95-100% conversion rate under optimal conditions (pH 6-7.5, 25-30°C). nih.gov The enzymatic synthesis of neopentyl glycol diheptanoate, a derivative of a structurally similar diol, has also been demonstrated in a solvent-free medium using Novozym® 435, achieving yields greater than 95%. um.esjiuanchemical.com These examples highlight the potential for developing enzymatic and biocatalytic routes for 2-methyl-2-propyl-1,3-propanediol, which could lead to milder reaction conditions and higher selectivity.

Biocatalytic ApproachSubstrateBiocatalystProductKey Findings
Chemoenzymatic SynthesisRacemic acetate of a 2-methylpropane-1,3-diol derivativeCandida antarctica lipaseEnantiomerically pure alcoholHigh enantioselectivity (E>35)
Biotransformation2-methyl-1,3-propanediolGluconobacter oxydans3-hydroxy-2-methylpropionic acid95-100% conversion
Enzymatic EsterificationNeopentyl glycol, Heptanoic acidNovozym® 435Neopentyl glycol diheptanoate>95% yield in a solvent-free system

Green Chemistry Principles in 2-Propylpropane-1,3-diol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like 2-methyl-2-propyl-1,3-propanediol to minimize environmental impact. researchgate.net A key focus is the reduction of waste and the use of less hazardous materials. jiuanchemical.com One example of this is in the synthesis of derivatives of 2-methyl-2-propyl-1,3-propanediol, where the highly toxic reagent phosgene (B1210022) has been replaced with the more environmentally friendly alternative, trichloromethyl chloroformate (diphosgene). researchgate.net This substitution is a significant step towards a greener synthetic pathway for related compounds. researchgate.net Additionally, research into the synthesis of the related neopentyl glycol has focused on developing processes that operate under anhydrous conditions to avoid the generation of wastewater and suppress side reactions. jiuanchemical.com One such process involves the condensation of isobutyraldehyde (B47883) and paraformaldehyde followed by hydrogenation, which demonstrates high conversion and selectivity with no wastewater production. jiuanchemical.com These strategies, including the use of renewable feedstocks and improving energy efficiency, are central to developing more sustainable methods for the production of 2-methyl-2-propyl-1,3-propanediol and other polyols. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficient synthesis of this compound, also known as 2-methyl-2-propyl-1,3-propanediol, is highly dependent on the careful optimization of reaction parameters. Research and process development have focused on several key areas to maximize yield, improve purity, and ensure economic viability on a larger scale. These areas include the selection of appropriate catalysts, the influence of the reaction medium, and strategies for process intensification.

Influence of Catalysts and Co-catalysts

In pathways involving the hydrogenation of an intermediate aldehyde, such as 2-methylpentanal, metal-based catalysts are essential. chemicalbook.comguidechem.com Catalysts like Raney nickel, platinum, or ruthenium supported on materials like activated carbon are commonly employed for such reduction steps. researchgate.net For instance, one described synthesis involves the hydrogenation of 2-methyl-2-pentenal at 100°C and 1.3-1.5 MPa, achieving an 80% yield for the intermediate 2-methylpentanal. chemicalbook.comguidechem.com In the subsequent hydroxymethylation step using formaldehyde, a base catalyst like sodium hydroxide is used. chemicalbook.comguidechem.com

In other synthetic strategies, such as the formation of carbonate diester intermediates from this compound, organic amine catalysts play a crucial role. smolecule.comgoogle.com A patented method details the reaction of the diol with trichloromethyl chloroformate where organic amines like pyridine, triethylamine, N,N-dimethylaniline, and N,N-dimethylformamide are used as catalysts. smolecule.comgoogle.com The molar ratio of the diol to the catalyst is a critical parameter, with examples showing ratios from 1:0.2 up to 1:2.5, significantly influencing the reaction yield. google.com For example, using N,N-dimethylaniline as a catalyst in a specific molar ratio with the reactants in chlorobenzene (B131634) resulted in a 75.0% yield of the carbonate diester intermediate with 98.0% purity. smolecule.com

For the hydrogenolysis of glycerol (B35011), a potential alternative route to propanediols, bifunctional catalysts composed of a hydrogen-activating metal (like Platinum) and an acidic site (like Tungsten) are heavily researched. frontiersin.org While much of this research focuses on 1,3-propanediol (B51772), the principles of using metal catalysts like Copper, Ruthenium, and Nickel are broadly applicable to diol production. frontiersin.orgmdpi.com

Solvent Effects and Reaction Environment Control

The reaction environment, particularly the choice of solvent and physical conditions like temperature and pressure, is a critical factor in optimizing the synthesis of this compound and its derivatives.

In the synthesis of its carbonate diester, a variety of organic solvents have been investigated, including halogenated alkanes (chloroform), fatty esters (ethyl acetate, n-butyl acetate), ketones (cyclohexanone), ethers (tetrahydrofuran), and aromatic hydrocarbons (benzene, toluene (B28343), chlorobenzene). google.com The solvent not only facilitates the mixing of reactants but can also influence reaction kinetics and equilibrium. For example, in one process, the upper layer of the reaction mixture was extracted with benzene, which was later recovered by distillation. chemicalbook.comguidechem.com This highlights the role of the solvent in the reaction and subsequent purification steps.

Temperature is another key parameter. The initial hydrogenation of 2-methyl-2-pentenal is conducted at 100°C. chemicalbook.comguidechem.com The subsequent reaction with formaldehyde is exothermic, with the temperature naturally rising to 70°C and then being externally heated to 90°C to ensure completion. chemicalbook.comguidechem.com In the synthesis of the carbonate diester intermediate, reaction temperatures are controlled within a range of -5°C to 50°C, with specific examples showing reactions carried out at -5°C, 20°C, 30°C, and 50°C, each resulting in different yields. smolecule.comgoogle.com For instance, a reaction run in cyclohexanone (B45756) at -5°C yielded 82.1%, while a similar reaction in n-butyl acetate at 50°C yielded 72.3%. google.com

Pressure is a significant factor in hydrogenation reactions. The conversion of 2-methyl-2-pentenal to 2-methylpentanal is performed under a pressure of 1.3-1.5 MPa. chemicalbook.comguidechem.com Control of pressure is vital for ensuring the efficiency and safety of high-pressure hydrogenation processes.

The following table, derived from patent literature google.com, illustrates the impact of different catalysts, solvents, and temperatures on the yield of a this compound carbonate diester intermediate.

CatalystSolventTemperature (°C)Yield (%)Purity (%)
N,N-dimethylanilineChlorobenzene-5 to 1575.098.0
N,N-dimethylanilineCyclohexanone-582.198.1
PyridineToluene2081.098.2
N,N-dimethylformamideBenzene2582.098.2
TriethylamineTetrahydrofuran3082.298.0
Pyridinen-Butyl acetate4083.297.8
Pyridinen-Butyl acetate5072.397.8

Process Intensification and Scale-Up Research

Translating a laboratory synthesis to an industrial, large-scale process requires research into process intensification and scalability. For this compound, this involves developing methods that are not only high-yielding but also safe, economically feasible, and environmentally considerate. smolecule.comgoogle.com

One approach to intensification is the use of more environmentally friendly reagents. For example, replacing the highly toxic phosgene with trichloromethyl chloroformate (diphosgene) or urea (B33335) in the synthesis of derivatives simplifies handling and reduces environmental impact. smolecule.com

Research into the production of similar diols, such as 1,3-propanediol, provides insights that could be applicable to this compound. The established "Shell process" (hydroformylation of ethylene (B1197577) oxide) and "Degussa process" (hydration of acrolein) are large-scale chemical routes that have been highly optimized. researchgate.netnih.gov These processes often involve continuous flow reactors rather than batch processing, significantly intensifying production. Furthermore, research into producing diols from renewable feedstocks like glycerol is an active area, aiming for more sustainable production routes. frontiersin.orgnih.gov While direct large-scale synthesis data for this compound is limited in the provided results, the development of commercially feasible processes for its derivatives indicates active research in scaling up its production. google.com

Chemical Reactivity and Derivatization of 2 Propylpropane 1,3 Diol

Hydroxyl Group Functionalization

The presence of two primary hydroxyl groups allows for straightforward functionalization through various well-established reactions in organic chemistry.

The hydroxyl groups of 2-propylpropane-1,3-diol readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by an acid or proceed through the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). rsc.org For instance, it can be reacted with benzoic acid derivatives in the presence of DCC and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to produce complex esters used in the synthesis of advanced materials like ferroelectric liquid crystals. rsc.orgchemrxiv.org

Etherification, the formation of an ether linkage, can also be achieved. While less commonly detailed in readily available literature for this specific diol, standard Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide) would be applicable for creating ether derivatives.

This compound is a key substrate for the formation of both cyclic and linear carbonates. Reaction with phosgene (B1210022) or phosgene equivalents, such as trichloromethyl chloroformate (diphosgene), in the presence of an organic amine catalyst, yields 2-methyl-2-propyl-1,3-propanediol (B18018) carbonate diester. smolecule.comgoogle.com This reaction is a critical step in the synthesis of certain pharmaceutical compounds. smolecule.com

The diol can also participate in depolymerization reactions of existing polymers like poly(bisphenol-A carbonate). When used as a depolymerization reagent, it can react to form cyclic carbonate products. conicet.gov.ar Furthermore, it can be used in enzymatic synthesis to create cyclic monomers. For example, lipase-catalyzed reactions with dimethyl carbonate (DMC) or diethyl carbonate (DEC) can produce the corresponding cyclic trimethylene carbonate derivative. researchgate.net These monomers are valuable for subsequent ring-opening polymerization to create aliphatic polycarbonates.

Esterification and Etherification Reactions

Selective Oxidation and Reduction Pathways

The selective oxidation of this compound offers a pathway to valuable aldehyde and carboxylic acid derivatives. As both hydroxyl groups are primary, their oxidation can be controlled to yield either the mono- or di-oxidized product. While specific studies on this compound are not extensively detailed, analogous oxidations of similar diols provide insight. For example, the oxidation of propane-1,3-diol with potassium permanganate (B83412) yields 3-hydroxy-propanal. ajchem-a.com Similarly, the selective oxidation of 1,2-propanediol over metal catalysts like gold or platinum can produce hydroxyacetone, demonstrating the selective conversion of one hydroxyl group. cardiff.ac.uk Applying these principles, this compound could be selectively oxidized to form 3-hydroxy-2-methyl-2-propylpropanal or further to 3-hydroxy-2-methyl-2-propylpropanoic acid.

Reduction pathways are less relevant for the diol itself, as the hydroxyl groups are already in a reduced state. However, the carbonyl groups of its oxidized derivatives (aldehydes or ketones) can be selectively reduced back to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Synthesis of Advanced Intermediates and Building Blocks

The reactivity of this compound makes it an important precursor for synthesizing more complex molecules with specific applications in pharmaceuticals and materials science.

A primary application of this compound is in the pharmaceutical industry as a precursor to dicarbamate compounds, which act as central nervous system agents. smolecule.comchemicalbook.com The most notable derivatives are the anxiolytic drug meprobamate and the muscle relaxant carisoprodol (B1668446). smolecule.comwikipedia.org

The synthesis of meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) can be achieved by reacting the diol with reagents like phosgene followed by ammonia (B1221849), or by using urea (B33335). reddit.comorganic-chemistry.orgcymitquimica.com Carisoprodol, which is an N-isopropyl derivative of meprobamate, is synthesized by reacting the diol with phosgene to form a chloroformate intermediate, which is then treated with isopropylamine (B41738) and subsequently converted to the final carbamate (B1207046) product. smolecule.com

Table 1: Pharmaceutical Derivatives from this compound
Derivative NameChemical NameTherapeutic ClassKey Synthetic Step
Meprobamate2-Methyl-2-propyl-1,3-propanediol dicarbamateAnxiolytic (Tranquilizer)Dicarbamation using reagents like phosgene/ammonia or urea. smolecule.comchemicalbook.com
CarisoprodolN-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamateMuscle RelaxantReaction with phosgene and isopropylamine to form the N-isopropyl carbamate. smolecule.com
TybamateN-butyl-2-methyl-2-propyl-1,3-propanediol dicarbamateAnxiolyticSimilar carbamation process involving butylamine. wikipedia.org

The 1,3-diol structure is ideal for forming six-membered heterocyclic rings, particularly 1,3-dioxanes, through reaction with aldehydes or ketones. This reaction, known as acetalization, is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). rsc.orgchemrxiv.org For example, reacting this compound with 3,5-difluorobenzaldehyde (B1330607) in toluene (B28343) with a p-TsOH catalyst yields 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313). rsc.orgrsc.org These dioxane structures serve as rigid, polar head groups in the synthesis of molecules for materials science, such as ferroelectric liquid crystals. chemrxiv.org

Table 2: Synthesis of Dioxane Derivatives
Reactant (Aldehyde)Product (Dioxane)CatalystApplication of Product
3,5-Difluorobenzaldehyde2-(3,5-difluorophenyl)-5-propyl-1,3-dioxanep-Toluenesulfonic acid (p-TsOH)Intermediate for liquid crystals. rsc.orgrsc.org
Acrolein2-vinyl-5-propyl-1,3-dioxane (by analogy)Solid cation exchange resinIntermediate for hydroformylation reactions. google.com

Formation of Nonglycerol Polyol Phospholipids (B1166683)

The biosynthesis of common phospholipids is centered around a glycerol (B35011) backbone. aocs.orgslideshare.net However, the substitution of glycerol with other polyols, such as this compound, allows for the creation of nonglycerol phospholipids with unique structural and biological properties. These synthetic analogues are of significant interest in medicinal chemistry for developing therapeutic agents with modified modes of action or improved stability.

A notable example is the synthesis of platelet-activating factor (PAF) antagonists using a this compound backbone. nih.gov Researchers have successfully synthesized a series of PAF-analogues where the typical glycerol core is replaced. One of the most effective compounds synthesized was 1-O-Hexadecyl-2-n-propylpropan-1,3-diol-3-phosphoric acid-4'-[4-(dimethylamino)pyridinium]butylester. nih.gov In this molecule, the this compound forms the central scaffold, linking a long-chain ether lipid at one hydroxyl group and a functionalized phosphate (B84403) headgroup at the other.

The investigation into these synthetic phospholipids revealed that structural variations, such as the nature of the polar headgroup and the distance between the phosphate and the onium center, significantly influence the compound's PAF-antagonistic activity. nih.gov This highlights the importance of the this compound backbone in orienting the different functional parts of the phospholipid to achieve optimal interaction with biological targets.

Table 1: Components of a Synthetic Nonglycerol Phospholipid

Component Chemical Moiety Function Source
Backbone This compound Structural scaffold, replaces glycerol nih.gov
Tail Group 1-O-Hexadecyl Hydrophobic alkyl chain for membrane interaction nih.gov
Linker Phosphoric Acid Connects backbone to the polar headgroup nih.gov

| Head Group | 4'-(4-dimethylamino)pyridinium]butyl | Polar, water-soluble group for biological activity | nih.gov |

Investigating Reaction Mechanisms and Stereoselectivity

The chemical structure of this compound, being prochiral, presents interesting challenges and opportunities in derivatization. The two primary hydroxyl groups are chemically equivalent but are positioned in a way that their reaction can lead to chiral products if differentiated by a chiral reagent or catalyst. Understanding the mechanisms and stereoselectivity of its reactions is key to synthesizing specific, enantiomerically pure derivatives.

Site-Selective Functionalization

A significant advancement in the derivatization of related structures is the site-selective functionalization of C-H bonds. While direct studies on this compound are limited, research on the closely related 2-amino-2-propylpropane-1,3-diol demonstrates a powerful strategy for achieving high regioselectivity. A palladium-catalyzed γ-arylation of the propyl group has been achieved using a transient directing group. sci-hub.seresearchgate.net

In this reaction mechanism, glyoxylic acid is used as a catalytic, transient directing group that reversibly forms an imine with the amino group of the substrate. sci-hub.se This imine then coordinates to the palladium catalyst, directing the C-H activation and subsequent arylation to the terminal methyl group (γ-position) of the propyl substituent with high selectivity. sci-hub.seresearchgate.net This method provides a direct route to important structural motifs found in medicinal chemistry, such as analogues of the immunomodulatory drug fingolimod (B1672674), without requiring complex protection and deprotection steps. sci-hub.se

Enzymatic Stereoselectivity

Enzymes, particularly lipases, are highly effective catalysts for achieving stereoselectivity in reactions involving prochiral diols. Studies on analogous 2-substituted propane-1,3-diols, such as 2-allylpropane-1,3-diol, have demonstrated the utility of Candida antarctica lipase (B570770) B (CALB) in performing asymmetrization reactions. liverpool.ac.uk This enzymatic process can selectively acylate one of the two prochiral hydroxymethyl groups, yielding a chiral monoester with high enantiomeric excess. This principle is directly applicable to this compound for the preparation of chiral building blocks.

Table 2: Conceptual Enzymatic Asymmetrization of this compound

Reaction Step Description Expected Outcome Relevance
1. Substrate Binding This compound binds to the active site of a lipase (e.g., CALB). The prochiral center is presented in a specific orientation. Enzyme's chiral pocket differentiates the two -CH2OH groups.
2. Acylation An acyl donor (e.g., vinyl acetate) transfers an acetyl group to one of the hydroxyls. Formation of a chiral monoacetate, (R)- or (S)-2-propyl-3-hydroxypropyl acetate (B1210297). High stereoselectivity leads to an enantiomerically enriched product.

| 3. Product Release | The chiral monoester is released, leaving the unreacted enantiomer (if a racemic starting material was used) or producing a single enantiomer from a prochiral one. | A mixture of the chiral product and unreacted substrate or a single chiral product. | Provides access to enantiopure derivatives for further synthesis. |

These examples of site-selective C-H functionalization and enzymatic asymmetrization underscore the sophisticated chemical strategies that can be employed to control the reactivity and stereochemical outcome of derivatization reactions involving this compound and its analogues.

Spectroscopic and Advanced Characterization Techniques for 2 Propylpropane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-Propylpropane-1,3-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons.

The key proton environments in this compound are the hydroxyl (-OH) protons, the methylene (B1212753) (-CH₂-) protons of the propanediol (B1597323) backbone, the methine (-CH-) proton at the 2-position, and the protons of the propyl group. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The signals for the protons on the carbon backbone will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (propyl)~0.9Triplet (t)3H
-CH₂- (propyl, middle)~1.3-1.4Sextet or Multiplet (m)2H
-CH₂- (propyl, attached to C2)~1.2-1.3Multiplet (m)2H
-CH- (on C2)~1.8-2.0Multiplet (m)1H
-CH₂OH (on C1 and C3)~3.5-3.8Multiplet (m)4H
-OHVariable (e.g., 2.0-4.5)Broad Singlet (br s)2H

Note: These are predicted values and may differ from experimental data.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are expected, corresponding to each carbon atom in the propyl and propanediol moieties.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (propyl)~14
-C H₂- (propyl, middle)~20
-C H₂- (propyl, attached to C2)~35
-C H- (on C2)~45
-C H₂OH (C1 and C3)~65

Note: These are predicted values and may differ from experimental data.

For complex molecules or to gain deeper structural insights, advanced NMR techniques are invaluable.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, for instance, between the protons of the propyl group and the methine proton at C2, and between the methine proton and the methylene protons of the diol. researchgate.netipb.pt An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. ipb.pt More complex pteridines have been isolated from marine sources. docbrown.info

Solid-State NMR : Solid-state NMR (ssNMR) can be used to study the compound in its solid form, providing information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline state. rsc.orgginapsgroup.comrsc.orgconicet.gov.ar For polyols and related compounds, ssNMR can reveal details about polymorphism and the local environment of the carbon and proton nuclei. rsc.orgginapsgroup.com The use of techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) is common for enhancing the signal of less abundant nuclei like ¹³C in the solid state. nih.govdokumen.pub

Deuterium (B1214612) (²H) labeling is a powerful tool used in conjunction with NMR spectroscopy to simplify complex spectra and assign specific signals. In the context of this compound, selective deuteration can be highly informative.

For instance, exchanging the acidic hydroxyl protons with deuterium by adding a small amount of D₂O to the NMR sample would cause the -OH proton signal to disappear from the ¹H NMR spectrum. This helps in the unambiguous identification of the hydroxyl resonance. Furthermore, synthesizing derivatives of this compound with deuterium at specific carbon positions can help in assigning complex and overlapping signals in both ¹H and ¹³C NMR spectra. nih.govescholarship.orgacs.org Such isotopic labeling is a common strategy in mechanistic studies and in the analysis of complex biological molecules. medchemexpress.commedchemexpress.com

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H and C-H stretching and bending vibrations, as well as C-O stretching vibrations.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200-3600Strong, Broad
C-H stretch (aliphatic)2850-3000Strong
C-O stretch (primary alcohol)~1050Strong
O-H bend1350-1450Medium
C-H bend (methylene/methyl)1375-1470Medium

The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding, a characteristic feature of alcohols and diols. The precise positions of these bands can provide subtle information about the molecular environment and conformation.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is indispensable for the structural elucidation of this compound and its derivatives, as well as for the identification and quantification of impurities. nih.gov Depending on the ionization method used, MS can be categorized as either "hard" or "soft". Hard ionization techniques like electron impact (EI) impart high energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. acdlabs.com Soft ionization techniques result in less fragmentation, often leaving the molecular ion intact, which is useful for determining molecular weight. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a parent ion or its fragments, a critical step in identifying unknown compounds and confirming structures. cdc.gov

For this compound (C₆H₁₄O₂), the theoretical exact mass can be calculated and compared against the experimental value obtained from HRMS to confirm its identity. HRMS is also used to verify the composition of fragment ions, which helps to substantiate proposed fragmentation mechanisms. nih.gov This capability is crucial for distinguishing between isomers or identifying impurities that may have the same nominal mass but different elemental formulas. The development of HRMS libraries, containing accurate mass spectra for various compounds collected under standardized conditions, serves as a valuable resource for identifying environmental chemicals and their biomarkers. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. avantorsciences.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, and the mass spectrometer detects, ionizes, and fragments the eluted components. nih.gov

In the analysis of diols, GC-MS is frequently used for purity assessment and the identification of process-related impurities or degradation products. nih.govresearchgate.net For example, a method for synthesizing a derivative of this compound utilized GC-MS to monitor the reaction's progress and purity. chemrxiv.org

The electron ionization (EI) mass spectrum of a diol typically shows characteristic fragmentation patterns. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). oregonstate.edu For a similar compound, 2-methyl-2-propyl-1,3-propanediol (B18018), the most prominent mass-to-charge ratio (m/z) peaks are observed at 55, 56, and 84. nih.gov To enhance volatility and improve chromatographic peak shape, diols are sometimes derivatized, for instance, by forming phenylboronic esters prior to GC-MS analysis. nih.gov

Interactive Table 3: Potential GC-MS Fragments of this compound (C₆H₁₄O₂)

m/z ValuePossible Fragment IonFragmentation Pathway
118[C₆H₁₄O₂]⁺Molecular Ion (M⁺)
100[M - H₂O]⁺Loss of a water molecule
87[M - CH₂OH]⁺Alpha-cleavage, loss of a hydroxymethyl radical
75[CH(CH₂OH)₂]⁺Cleavage of the propyl group
57[C₄H₉]⁺Propyl group attached to a methylene, or a butyl fragment
43[C₃H₇]⁺Propyl fragment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is particularly useful for analyzing compounds that are non-volatile, thermally unstable, or of high molecular weight, including many derivatives of this compound. nih.gov

LC-MS methods have been successfully developed for the separation and identification of diol isomers. nih.govnih.gov For instance, an LC-MS method was crucial for identifying the cis and trans isomers of 2-butene-1,4-diol (B106632), as the UV detector response was insufficient for the minor isomer. zju.edu.cn In another application, LC-MS/MS was used to analyze fatty acid esters of 3-chloro-1,2-propanediol (B139630) in edible oils, demonstrating the technique's ability to handle complex matrices. nih.gov The development of methods using post-column derivatization can further enhance the selectivity and sensitivity for vicinal diols in biological samples. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem MS (MS/MS) offers even greater speed and resolution for analyzing feed additives and their metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are the primary methods for assessing the purity of this compound and for separating it from related substances, including isomers and impurities. nih.govresearchgate.net Both gas and liquid chromatography are widely employed.

Gas chromatography (GC), often with a flame ionization detector (FID) or a mass spectrometer (MS), is standard for determining the purity of volatile diols. Commercial specifications for similar compounds frequently cite purity levels as determined by GC, such as "≥98.0% (by GC)". avantorsciences.com GC is also used to monitor the progress of reactions involving these diols. google.com

High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for separating diols and their derivatives. walshmedicalmedia.com Different HPLC modes can be employed depending on the specific analytical challenge:

Reversed-Phase HPLC (RP-HPLC) : This is one of the most common modes, used to separate compounds based on their hydrophobicity. It has been used to separate meprobamate (a dicarbamate of a related diol) from its impurities. researchgate.net

Chiral Chromatography : For separating enantiomers or diastereomers of diols, chiral stationary phases are essential. Studies on 2-butene-1,4-diol have demonstrated successful isomer separation using chiral columns like (S,S)-Whelk-O 1 and ChiraSpher. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : Diol-based HPLC columns are used in HILIC mode to retain and separate polar compounds. This mode is effective for the analysis of polar natural products, metabolites, and other hydrophilic molecules. hawachhplccolumn.com

The separation of optical isomers of 1,2-diols has been achieved by enzymatic reaction followed by column chromatography to separate the resulting esters. google.com

Interactive Table 4: Examples of Chromatographic Conditions for Diol Analysis

TechniqueColumnMobile Phase / ConditionsApplicationReference
HPLC(S,S)-Whelk-O 1Hexane-ethanol (97:3, v/v)Separation of cis/trans isomers of 2-butene-1,4-diol nih.gov
HPLCAgilent Zorbax Eclipse XDB C18Water:acetonitrile (8:2, v/v)Impurity profiling of a meprobamate drug substance researchgate.net
GC-MSPhenylboronic ester derivatization-Determination of various propanediols and butanediols in cheese nih.gov
LC-MSAgilent 1100 series with Esquine 3000 plus MSHexane-ethanol (97:3, v/v)Identification of diol isomers nih.govzju.edu.cn

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It is widely applied in the characterization of derivatives of this compound, particularly in pharmaceutical contexts where purity and impurity profiling are critical.

Detailed Research Findings: HPLC is suitable for the analysis of Meprobamate, which is the dicarbamate derivative of 2-methyl-2-propylpropane-1,3-diol. The technique has been employed to assay Carisoprodol (B1668446), another derivative, and its impurities, including the parent diol, 2-methyl-2-propylpropane-1,3-diol. innovareacademics.in

In the synthesis of complex molecules derived from this compound, such as liquid crystals, HPLC coupled with a photodiode array (PDA) and mass spectrometry (MS) detector is used to monitor the progress of the synthesis and assess the purity of the resulting compounds. chemrxiv.org For instance, a stability-indicating HPLC-UV method was developed to identify and characterize a process-related impurity in the drug substance Meprobamate. researchgate.net This method demonstrated good linearity, with a coefficient of determination (r²) of 0.999 for the impurity. researchgate.net The detection limit (DL) and quantification limit (QL) for the olefin impurity were found to be 0.0003% and 0.001% (w/w), respectively. researchgate.net

Specific analytical conditions have been reported for a derivative of this compound using an Agilent 1290 Infinity II HPLC system. rsc.org The analysis achieved a purity result of 99% under these conditions. rsc.org

ParameterDescriptionReference
Analyte 2-(4-cyano-3,5-difluorophenyl) pyrimidin-5-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate (B1203000) (a derivative) rsc.org
System Agilent 1290 Infinity II HPLC rsc.org
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) rsc.org
Column Temperature 40ºC rsc.org
Mobile Phase A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile rsc.org
Gradient Start with 95% A, gradient to 5% A over 5 minutes, hold for 2 minutes rsc.org
Flow Rate 0.5 mL/min rsc.org
Detector Diode Array Detector (DAD) at 254 nm rsc.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm). waters.comslideshare.net This results in significant gains in resolution, speed, and sensitivity compared to traditional HPLC. waters.comaustinpublishinggroup.com The principle is based on the Van Deemter equation, which shows that smaller particle sizes enhance separation efficiency. slideshare.net The increased efficiency allows for faster analyses and improved peak resolution, which is particularly beneficial for complex mixtures or trace-level analysis. waters.comaustinpublishinggroup.com

Detailed Research Findings: UPLC systems operate at higher pressures than HPLC systems, enabling the use of smaller particles and achieving faster, more sensitive separations. waters.com The technology is particularly effective when coupled with mass spectrometry (UPLC-MS/MS), as the increased peak concentrations and lower flow rates can enhance source ionization efficiency. austinpublishinggroup.com

While specific UPLC methods for this compound itself are not extensively detailed, the analysis of its derivatives benefits from this technology. The conditions described for the HPLC analysis of a this compound derivative, using a column with a 1.9 µm particle size, are characteristic of a UPLC or UHPLC (Ultra-High Performance Liquid Chromatography) application. rsc.org This highlights the use of sub-2 µm particle technology for high-resolution separation of these compounds. rsc.org Furthermore, UPLC-MS/MS methods have been developed for related compounds like propyl propane (B168953) thiosulfonate, demonstrating the technique's robustness for analyzing complex samples and metabolites in various matrices. researchgate.netresearchgate.net

ParameterDescriptionReference
Technology Principle Based on Van Deemter equation; uses columns with < 2 µm particle sizes for higher efficiency. slideshare.net
Advantages Increased resolution, speed, and sensitivity over HPLC. waters.comaustinpublishinggroup.com
Instrumentation ACQUITY UPLC System, capable of operating at pressures up to 15,000 psi. waters.com
Application Example (Derivative) Analysis of 2-(4-cyano-3,5-difluorophenyl) pyrimidin-5-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate. rsc.org
Column (Derivative) Agilent InfinityLab Poroshell 120 EC-C18 (1.9 µm particle size). rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For this compound and its more volatile derivatives, GC, often coupled with a mass spectrometer (GC-MS), is a method of choice for purity assessment and identification.

Detailed Research Findings: The purity of commercial 2-methyl-2-propyl-1,3-propanediol is commonly determined by GC, with typical specifications being ≥98.0%. avantorsciences.comvwr.com In synthetic chemistry, GC-MS is used to monitor reaction progress and confirm the purity of synthesized derivatives of this compound. chemrxiv.org

GC-MS has also been used to characterize the components of bio-oil derived from the liquefaction of corn stalk, where 2-n-propyl-propane-1,3-diol was identified as a component. ncsu.edu The analysis involved a specific temperature program to separate the various compounds in the mixture. ncsu.edu For some diols, derivatization is necessary to increase volatility and improve chromatographic performance. A common approach is the transformation into phenylboronic esters prior to GC-MS analysis, which has been successfully applied to other propanediols like propane-1,2-diol and propane-1,3-diol. nih.gov

ParameterDescriptionReference
Application Purity determination of 2-methyl-2-propyl-1,3-propanediol. avantorsciences.comvwr.com
Instrumentation GCMS-QP2010S with quadrupole mass analyser. chemrxiv.org
Use Case Monitoring synthesis progress and purity of derivatives. chemrxiv.org
Example Temperature Program (for related compounds) Initial temp 80°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. ncsu.edu
Derivatization (for related diols) Transformation into phenylboronic esters for improved GC-MS analysis. nih.gov

Elemental Analysis and Thermogravimetric Techniques

Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques used to confirm the empirical formula and assess the thermal stability of this compound derivatives and the materials they are incorporated into.

Detailed Research Findings:

Elemental Analysis This technique provides the weight percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula to confirm the compound's identity and purity. For a newly synthesized derivative, 2-(4-cyano-3,5-difluorophenyl) pyrimidin-5-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate, elemental analysis was performed to validate its structure. rsc.org

ElementTheoretical %Experimental %Reference
Carbon (C)58.3058.37 rsc.org
Hydrogen (H)3.873.82 rsc.org
Nitrogen (N)5.675.70 rsc.org

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability, decomposition temperatures, and composition of materials.

TGA was used to study the thermal properties of a high-κ elastomer composite containing this compound. rsc.org The analysis was conducted under a nitrogen atmosphere, with the sample heated from 30°C to 500°C. rsc.org In another study, TGA was performed on unsaturated polyester (B1180765) resins that included 2-methyl-2-propyl-propane-1,3-diol as a component to evaluate their thermal resistance. google.com These analyses are crucial for understanding how the incorporation of the diol affects the material's performance at elevated temperatures. google.com

ParameterDescriptionReference
Instrumentation TA Instruments Q500; Netzsch STA 409 rsc.orggoogle.com
Sample Mass ~5 mg; 40 mg rsc.orggoogle.com
Temperature Range 30°C to 500°C rsc.org
Heating Rate 10 °C/min rsc.org
Atmosphere Nitrogen rsc.org
Crucible Al₂O₃ google.com

Computational Studies and Theoretical Modeling of 2 Propylpropane 1,3 Diol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods are used to determine optimized molecular geometries, electronic structures, and relative energies of different conformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While detailed DFT studies focusing exclusively on the isolated 2-propylpropane-1,3-diol molecule are not prominent in the reviewed literature, its structural properties have been analyzed as part of larger, more complex molecules.

Research into novel ferroelectric nematic liquid crystals has utilized this compound as a building block to synthesize 2,5-di-substituted 1,3-dioxane (B1201747) units. rsc.org In these studies, DFT calculations were employed to determine the molecular parameters and dipole moments of the final, larger compounds. rsc.org The calculations were performed using the Gaussian 09 software package, and energy-minimized conformations were obtained at the B3LYP/6-31G(d,p) level of theory, which also incorporated empirical dispersion corrections (GD3BJ). rsc.org Similarly, other studies on ferroelectric-fluid molecules have used a combination of Molecular Mechanics (MM2) and DFT to optimize the molecular structures of complex products derived from the acetalization of this compound. chemrxiv.org

These applications demonstrate the utility of DFT in confirming the structural integration of the this compound moiety and predicting the electronic properties, such as dipole moments, of the resulting supramolecular structures.

Interactive Table: DFT Methods Applied in Studies Involving this compound Derivatives

Study Focus Computational Method Basis Set Software Properties Calculated Citation
Ferroelectric Liquid Crystals DFT (B3LYP) with GD3BJ dispersion 6-31G(d,p) Gaussian 09 Dipole moments, Energy-minimized conformations rsc.org
Ferroelectric-Fluid Molecules MM2/DFT Not Specified Not Specified Optimized molecular structure chemrxiv.org

Specific, in-depth conformational analyses of this compound are not extensively detailed in the available research. However, comprehensive studies on the parent molecule, 1,3-propanediol (B51772), provide a framework for the types of conformations that could be expected. nih.govresearchgate.net For 1,3-propanediol, quantum chemical calculations have identified numerous conformers (22 unique structures) corresponding to local minima on the potential energy surface. nih.govresearchgate.net These conformers are typically described by the torsion angles along the carbon backbone and involving the hydroxyl groups (e.g., tTTg, GG', etc.). nih.gov Energy minimization calculations, often performed using methods like Møller-Plesset perturbation theory (MP2) or DFT, are used to find the most stable conformers. nih.govresearchgate.net For the unsubstituted 1,3-propanediol, conformations that allow for intramolecular hydrogen bonds are often the most stable in the gas phase. nih.gov

For this compound, the presence of the propyl group at the C2 position would introduce additional steric hindrance, likely influencing the relative energies of the different conformers and potentially favoring more extended structures to minimize steric strain. Energy minimization, as applied in the DFT studies on its derivatives, is a crucial first step in any conformational analysis to locate the most stable geometric arrangements. rsc.org

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvents.

There is a scarcity of published research focusing specifically on the molecular dynamics of this compound. However, MD simulations performed on the related molecule, 1,3-propanediol, in an aqueous environment highlight the valuable insights that could be gained from such studies. nih.govresearchgate.net MD simulations of 1,3-propanediol have been used to determine the relative populations and lifetimes of its various conformers in solution. nih.govresearchgate.net These studies revealed that in water, conformations that favor intermolecular hydrogen bonding with the solvent predominate over those with intramolecular hydrogen bonds. nih.govresearchgate.net The average lifetimes of individual conformations were found to be on the order of picoseconds. nih.gov

Were MD simulations to be applied to this compound, they could elucidate how the C2-propyl group affects the diol's interaction with water, its hydrogen bonding network, and the dynamics of its conformational transitions compared to the unsubstituted parent diol.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to model the transition states and energy profiles of potential reaction pathways.

The primary reaction of this compound reported in the literature is its use in synthesis as a diol, particularly its condensation with aldehydes to form a 2,5-disubstituted-1,3-dioxane ring. rsc.orgchemrxiv.org This acetalization reaction is a key step in the synthesis of certain liquid crystals. rsc.org

While the synthetic utility of this reaction is established, specific computational studies that model the reaction mechanism, transition states, and activation energies for the reactivity of this compound were not found in the reviewed literature. Theoretical investigations, likely using DFT, could be employed to study the pathway of this acetalization reaction, providing insights into its kinetics and thermodynamics. Such studies are valuable for optimizing reaction conditions and understanding selectivity. researchgate.net

In Silico Modeling for Biological and Environmental Fate Parameters

In silico models, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to predict the physicochemical properties, biological activity, and environmental fate of chemicals based on their molecular structure. These predictions are crucial for risk assessment, especially when experimental data is limited.

For this compound, specific studies using in silico models to predict its biological and environmental fate parameters were not identified in the surveyed literature. Such models are often used to estimate a range of properties, including:

Physicochemical Properties: Octanol-water partition coefficient (logP), water solubility, vapor pressure, and boiling point.

Environmental Fate: Biodegradation, soil adsorption coefficient (Koc), atmospheric degradation, and bioconcentration factor (BCF).

Toxicological Endpoints: Potential for toxicity to aquatic organisms, mutagenicity, or other adverse effects.

While QSAR models have been applied to derivatives of related compounds, such as the active metabolite of carisoprodol (B1668446) (meprobamate), these are not directly applicable to this compound due to significant structural differences. who.intwho.int The prediction of such parameters for this compound would require dedicated modeling using established software platforms like the EPA's EPI Suite™ or other commercially available or open-source QSPR workflows.

Applications of 2 Propylpropane 1,3 Diol in Advanced Materials Science

Polymer Chemistry and Engineering

In polymer science, diols are fundamental monomers for step-growth polymerization. The specific structure of 2-propylpropane-1,3-diol, with a propyl group attached to the central carbon of a propane-1,3-diol backbone, imparts distinct properties to the resulting polymers, making it a valuable component in the synthesis of a wide array of polymeric materials.

This compound and its close structural analogs serve as essential diol monomers in the synthesis of polyesters and polycarbonates. The inclusion of its branched, non-linear structure into a polymer backbone disrupts chain packing, which can inhibit crystallization. dcc.com.twgantrade.com This is particularly advantageous for producing liquid polyesters that are readily soluble in conventional coating solvents. dcc.com.twgantrade.com

In the production of unsaturated polyester (B1180765) resins, the use of such branched diols can lead to lighter-colored resins compared to those made with other glycols like propylene (B89431) glycol. gantrade.com The resulting polyesters often exhibit an excellent balance of tensile strength, elongation, and flexibility. dcc.com.tw For saturated polyesters used in coatings, this diol enables the creation of flexible yet hard materials, even with high aromatic content. dcc.com.tw Furthermore, this compound is listed as a dihydroxy compound suitable for manufacturing polycarbonate resins through processes like interfacial polymerization with carbonate precursors such as phosgene (B1210022). google.comepo.org

Table 1: Impact of this compound Analogs in Polymer Synthesis

Polymer Type Precursor Key Property Contributions Applications
Unsaturated Polyester Resins 2-Methyl-1,3-propanediol (B1210203) (MPO) Lighter color, excellent styrene (B11656) miscibility, balance of tensile strength and flexibility. gantrade.com Composites, gel coats, marine and fiberglass panel resins. dcc.com.twgantrade.com
Saturated Polyester Resins 2-Methyl-1,3-propanediol (MPO) Flexibility coupled with hardness, enhanced weatherability. dcc.com.tw High-performance coatings. dcc.com.tw
Polycarbonate Resins 2-Methyl-2-propylpropane-1,3-diol Component for imparting impact resistance and heat resistance. google.com Molded articles requiring high transparency and durability. google.com

The diol functionality of this compound makes it a key ingredient in the synthesis of various resins and a precursor to polyester polyols used in polyurethane production. cymitquimica.comresearchgate.net Polyester resins are crucial raw materials for numerous applications, and the diols used as monomers are central to their performance. researchgate.net Polyols derived from these polyester resins are, in turn, fundamental precursors for synthesizing polyurethanes. researchgate.net

In polyurethane (PU) systems, branched diols like the related 2-methyl-1,3-propanediol are utilized as chain extenders to build molecular weight and enhance performance in elastomers, adhesives, and sealants. dcc.com.twgantrade.com The branched structure is particularly beneficial for creating clear and pliable sealants and adhesives. dcc.com.twgantrade.com These diols and the polyester polyols derived from them show excellent compatibility with other polyols and react reliably with isocyanates, making them valuable in formulating diverse PU products, including industrial maintenance coatings and aqueous polyurethane dispersions. dcc.com.twgantrade.com

A significant area of research in sustainable chemistry is the creation of degradable polymers that can mimic the properties of high-volume, non-degradable plastics. 2-Methyl-2-propylpropane-1,3-diol has been specifically investigated for this purpose in an effort to develop mimics of low-density polyethylene (B3416737) (LDPE). sc.edu The research focused on creating long-chain aliphatic polyesters where monomers with built-in branching, such as 2-methyl-2-propylpropane-1,3-diol, are used to disrupt polymer chain stacking. sc.edu This controlled disruption is key to mimicking the branched structure and lower density of LDPE while introducing ester linkages that allow for degradation. sc.edu

Initial polymerizations used this short, branched-chain diol alongside a long linear diol (1,18-octadecanediol) to establish the property boundaries between a mostly branched and a fully linear polyester. sc.edu This approach aims to address plastic pollution by designing new materials with a finite lifespan. sc.edu In a similar vein, the related compound 2-methyl-1,3-propanediol has been used to synthesize biodegradable thermoplastic elastomers through condensation reactions, further highlighting the role of such diols in creating more sustainable plastics.

This compound and its derivatives are used as building blocks in the formulation of coatings, adhesives, and plasticizers, where they enhance flexibility and durability. cymitquimica.comcymitquimica.com The dicarbamate derivative of 2-methyl-2-propyl-1,3-propanediol (B18018), for instance, finds use in coatings and adhesives. cymitquimica.com

The unique non-crystallizing nature of diesters and polyesters based on the analogous 2-methyl-1,3-propanediol (MPO) is a significant advantage for their use as plasticizers, particularly for thermoplastics like PVC. dcc.com.twgantrade.com In coatings, MPO-based polyesters are used in demanding applications like gelcoats, where they provide high strength, excellent blister resistance, and superior weatherability, making them suitable for marine applications. gantrade.com In adhesives, polyester polyols made from MPO demonstrate excellent compatibility in urethane (B1682113) adhesive formulations, contributing to the manufacturing of clear, pliable products. dcc.com.twgantrade.com

Development of Polymer Mimics and Degradable Materials

Liquid Crystal Research and Ferroelectric Nematic Systems

One of the most advanced applications of this compound is in the synthesis of highly specialized molecules for liquid crystal (LC) research, particularly in the emergent field of ferroelectric nematic (NF) liquid crystals. chemrxiv.orgresearchgate.net These materials are of great interest for their unique physical properties and potential use in next-generation displays and sensors. chemrxiv.org

A common strategy in the design of ferroelectric liquid crystals involves creating molecules with a high dipole moment. This compound is a key reagent in forming a 2,5-disubstituted 1,3-dioxane (B1201747) ring, which acts as a polar, structural motif within the core of a liquid crystal molecule. chemrxiv.orgresearchgate.netresearchgate.net

Table 2: Synthesis of a Dioxane-Containing Liquid Crystal Precursor

Reactant 1 Reactant 2 Catalyst Product Role of Product
This compound 3,5-Difluorobenzaldehyde (B1330607) p-Toluenesulfonic acid 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313) chemrxiv.orgrsc.org Polar core unit (mesogen fragment) for ferroelectric liquid crystal synthesis. chemrxiv.orgresearchgate.net

Influence on Dielectric Properties and Phase Behavior

The incorporation of this compound into the molecular architecture of advanced materials, particularly liquid crystals, has been shown to significantly influence their dielectric properties and phase behavior. Research into novel ferroelectric nematic (NF) liquid crystals demonstrates the strategic use of this compound to construct specific molecular geometries that give rise to unique physical characteristics. chemrxiv.orgresearchgate.net

In one notable study, this compound was used as a key reactant in the synthesis of a compound, designated 3JK, which exhibits an enantiotropic ferroelectric nematic phase. chemrxiv.orgresearchgate.net The diol was reacted with 3,5-difluorobenzaldehyde to form a 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane unit. chemrxiv.org This dioxane ring, derived from this compound, serves as a critical component of the liquid crystal's core structure. chemrxiv.orgresearchgate.net The strategic arrangement of this and other molecular units results in a molecule with a significant dipole moment, calculated to be 11.96 Debye. chemrxiv.org The presence of this strong dipole is fundamental to the material's ferroelectric properties.

The resulting liquid crystal, 3JK, is characterized by a moderately high dielectric anisotropy and shows compatibility with other known ferroelectric nematic materials. researchgate.net Its phase behavior, confirmed through differential scanning calorimetry (DSC), is distinct, showing a transition from a crystalline (Cr) to a nematic (N) phase upon heating, and exhibiting a highly birefringent texture in the nematic phase upon cooling. researchgate.net

Phase Transition Temperatures and Dielectric Properties of Liquid Crystal 3JK researchgate.net
ParameterValue
Phase Transitions (Heating)Cr 75.1°C N 103.1°C Iso
Phase Transitions (Cooling)Iso 102.1°C N 50.1°C Cr
Calculated Dipole Moment11.96 Debye

Furthermore, the use of this compound in the synthesis of phenyl pyrimidine-based liquid crystals has been associated with the observation of colossal permittivity, a significant finding in the field of dielectric materials. rsc.org In this research, the diol was reacted with 3,5-difluorobenzaldehyde to form a dioxane intermediate, highlighting a reproducible strategy for integrating this diol into complex functional materials. rsc.org

Other Advanced Material Formulations

Beyond liquid crystals, this compound and its structural analogs are explored as monomers and chain extenders in the synthesis of various polymers, including polyurethanes and polyesters. researchgate.nettechscience.com Polyurethanes, a versatile class of polymers, are synthesized from diisocyanates and diols or polyols. techscience.com The properties of the final polyurethane material—ranging from rigid foams to flexible elastomers—are highly dependent on the structure of the polyol used. techscience.com

Bio-derived diols, including various propanediols, are of significant interest for creating more sustainable polyurethanes. researchgate.net While research has focused on propane-1,3-diol, the principles extend to substituted diols like this compound. For instance, studies on the synthesis of polyurethane elastomers have shown that the choice of diol, used as a chain extender, can improve the mechanical properties of the resulting polymer. researchgate.net The incorporation of different diol structures allows for the fine-tuning of properties such as thermal stability and flexibility in the final polyurethane formulation. ontosight.ai

In the realm of polyester synthesis, research has been conducted on creating degradable mimics of Low-Density Polyethylene (LDPE). sc.edu One approach involved polycondensation reactions using diol monomers with built-in branching to disrupt polymer chain stacking. sc.edu An attempt was made to use 2-methyl-2-propylpropane-1,3-diol in such a polymerization; however, the synthesis was unsuccessful because the diol proved too volatile under the high-temperature reaction conditions required. sc.edu This finding, though representing a synthetic challenge, provides valuable insight into the practical limitations and processing parameters for this specific diol in high-temperature polycondensation reactions.

The use of diols is also central to the formulation of polyurethane-polyacrylate hybrid dispersions, which are advanced coatings and adhesive materials. google.com The polyester component of these hybrids is synthesized from dicarboxylic acids and diols, demonstrating another application area for diols in complex polymer systems. google.com

Applications of this compound and Related Diols in Polymer Formulations
Polymer TypeRole of DiolResearch Finding/ApplicationReference
PolyurethanesMonomer / Chain ExtenderUsed in the synthesis of elastomers; the diol structure influences mechanical properties. researchgate.net
LDPE Mimics (Polyesters)MonomerAttempted use in polycondensation failed due to high volatility at reaction temperature (180 °C). sc.edu
Polyurethane-Polyacrylate HybridsPolyester Synthesis ComponentDiols are key building blocks for the polyester segment of these advanced hybrid materials. google.com

Role of 2 Propylpropane 1,3 Diol in Pharmaceutical Research and Development

Intermediate in Anxiolytic and Muscle Relaxant Synthesis

2-Propylpropane-1,3-diol is a foundational precursor for the synthesis of a class of drugs known as dicarbamates, which includes prominent anxiolytic and muscle relaxant agents. chemicalbook.com Its structural framework is adept for chemical modification to produce compounds with significant activity on the central nervous system.

Synthesis of Meprobamate and Carisoprodol (B1668446)

The most notable application of this compound in pharmaceutical manufacturing is its role as a starting material for the synthesis of meprobamate and carisoprodol. smolecule.comchemicalbook.com

Meprobamate , chemically known as 2-methyl-2-propyl-1,3-propanediol (B18018) dicarbamate, was a widely used anxiolytic drug. wikipedia.orgsigmaaldrich.com The synthesis involves the reaction of this compound with agents like phosgene (B1210022) and ammonia (B1221849) to form the dicarbamate structure. wikipedia.orgreddit.com

Carisoprodol , a centrally acting muscle relaxant, is another critical drug synthesized from this compound. chemicalbook.comnih.gov The synthesis of carisoprodol involves reacting this compound with phosgene and subsequently with isopropylamine (B41738) to introduce the N-isopropylcarbamate group. who.int This modification results in a compound with potent muscle relaxant properties. nih.govwho.int

Table 1: Synthesis of Meprobamate and Carisoprodol from this compound

Drug Starting Material Key Reagents Final Product Structure
Meprobamate This compound Phosgene, Ammonia 2-methyl-2-propyl-1,3-propanediol dicarbamate

| Carisoprodol | this compound | Phosgene, Isopropylamine | N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate |

Investigating Novel Analogs and Derivatives

The core structure of this compound provides a versatile scaffold for the development of novel analogs and derivatives with potentially improved or different pharmacological profiles. Researchers have explored modifications to the alkyl chain and the carbamate (B1207046) groups to create new chemical entities. nih.gov The aim of these investigations is to discover compounds with enhanced efficacy, better safety profiles, or novel therapeutic applications beyond anxiety and muscle relaxation. For instance, research into nitrate (B79036) esters of sedative alkyl alcohols, including derivatives of this compound, has been conducted. wikipedia.org

Research into Pharmacological Mechanisms of Action

The pharmacological effects of drugs derived from this compound, such as meprobamate and carisoprodol, are primarily attributed to their interaction with the central nervous system. smolecule.com

Modulation of Central Nervous System Receptors (e.g., GABA Receptors)

A significant area of research focuses on how these compounds modulate the activity of neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptors. smolecule.com GABA is the primary inhibitory neurotransmitter in the brain, and its receptors, specifically the GABA-A receptor subtype, are the targets for many sedative, anxiolytic, and anticonvulsant drugs. nih.gov Meprobamate and the active metabolite of carisoprodol are known to bind to GABA-A receptors, enhancing inhibitory neurotransmission and leading to their therapeutic effects. wikipedia.orgwho.int This modulation of GABAergic activity is a key mechanism underlying the calming and muscle-relaxing properties of these drugs. who.int

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies help to elucidate which structural features are essential for their pharmacological effects. nih.gov For example, the nature of the substituent on the carbamate nitrogen in carisoprodol (an isopropyl group) is a key determinant of its muscle relaxant activity compared to meprobamate, which has an unsubstituted carbamate. who.int By systematically altering different parts of the this compound backbone and its functional groups, researchers can map the structural requirements for optimal interaction with their biological targets and for desired therapeutic outcomes.

Utility in Drug Metabolism and Toxicological Research

Toxicological studies on this compound itself have been conducted to assess its safety. These studies have generally found it to have low acute toxicity. coleparmer.com Research on related compounds, such as 2-methyl 1,3-propanediol (B51772), indicates low toxicological and ecotoxicological hazards. nih.gov Understanding the toxicology of the core diol structure is essential for evaluating the safety of the pharmaceuticals derived from it.

Metabolite Identification and Pathway Elucidation

Development of Non-Glycerol Polyol Phospholipids (B1166683)

The chemical scaffold of this compound has been utilized as a substitute for glycerol (B35011) in the synthesis of novel, biologically active phospholipids. This research explores how modifying the backbone of phospholipids can influence their pharmacological properties.

Detailed Research Findings:

In a study focused on creating antagonists for the Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammation and allergic responses, researchers synthesized a series of 27 PAF analogues with non-glycerol backbones. nih.gov One of the key structural modifications involved replacing the typical glycerol core with other polyols, including this compound.

The research led to the synthesis of 1-O-Hexadecyl-2-n-propylpropan-1,3-diol-3-phosphoric acid-4'-[4-(dimethylamino)pyridinium]butylester . This compound, which incorporates the this compound moiety, was identified as the most effective PAF inhibitor among the tested series in an in vitro assay on human blood platelets, with a dissociation constant (KB) of 0.3 µmol/l. nih.gov

The study highlighted critical structure-activity relationships, demonstrating that PAF-antagonistic activity was strongly influenced by two main factors:

The nature of the polar head group, with 4-(Dimethylamino)-pyridine being a key component. nih.gov

The distance between the phosphate (B84403) group and the onium center in the head group, with a chain length of three or four methylene (B1212753) groups showing maximal activity. nih.gov

The success of the this compound-based analogue demonstrates the utility of this compound as a non-glycerol building block in designing synthetic phospholipids with tailored and potent biological activities for pharmaceutical development. nih.gov

Environmental Fate, Ecotoxicology, and Sustainability Research of 2 Propylpropane 1,3 Diol

Bioaccumulation Potential Assessment

A quantitative bioaccumulation potential assessment for 2-Propylpropane-1,3-diol, including values such as the bioconcentration factor (BCF), is not available in the reviewed scientific literature. Assessing bioaccumulation is a key component of environmental risk assessment, but the necessary experimental data for this specific compound has not been identified.

Aquatic and Terrestrial Ecotoxicity Studies

While some commercial sources describe this compound as having low toxicity, detailed and standardized ecotoxicological studies are not present in the available research. cymitquimica.com To accurately determine the environmental risk, studies that establish endpoints such as the Lethal Concentration (LC50) for fish and the Effective Concentration (EC50) for aquatic invertebrates like Daphnia are required. Currently, such specific data for this compound are not publicly documented. Regulatory guidance often requires this type of data to assess the potential impact on aquatic and terrestrial ecosystems. service.gov.uk

Human Health and Safety Research (Non-Dose/Administration)

Research into the human health and safety of this compound is limited. The available information is primarily derived from safety data sheets, with a notable absence of comprehensive, peer-reviewed toxicological studies for several key endpoints.

Irritation and Sensitization Studies

Information from safety data sheets indicates that this compound is an irritant. It is classified as causing skin irritation and may also lead to respiratory tract irritation. chemscene.com The potential for skin sensitization is also noted, though detailed study reports are not available. chemscene.com

Table 1: Irritation and Sensitization Profile of this compound

EndpointFindingClassificationSource
Skin IrritationCauses skin irritationCategory 2 chemscene.com
Respiratory IrritationMay cause respiratory tract irritationSpecific Target Organ Toxicity, Single Exposure chemscene.com
SensitizationPotential for respiratory or skin sensitizationNot formally classified in source chemscene.com

Mutagenicity and Genotoxicity Assessments

No specific in vitro or in vivo studies assessing the mutagenic or genotoxic potential of this compound were identified in the course of this review. Standard tests, such as the Ames test for bacterial reverse mutation or chromosome aberration assays in mammalian cells, are necessary to evaluate a substance's potential to cause genetic damage, but results for this compound are not available.

Developmental and Reproductive Toxicity Research

Comprehensive research on the developmental and reproductive toxicity of this compound is not documented in the public domain. Studies investigating potential effects on fertility, reproductive cycles, and embryonic or fetal development are a critical part of a complete safety assessment, but no such data was found for this chemical.

Life Cycle Assessment and Green Chemistry Implications of this compound

The growing emphasis on sustainability within the chemical industry has necessitated a thorough evaluation of the environmental footprint of industrial chemicals. For this compound, a compound utilized in the synthesis of polymers and pharmaceuticals, understanding its life cycle and the application of green chemistry principles is crucial. smolecule.comsc.eduhaz-map.com A life cycle assessment (LCA) provides a framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. iastate.eduresearchgate.net Green chemistry, in parallel, offers a set of principles focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Environmental Impact of Synthetic Routes

The environmental performance of this compound is significantly influenced by its manufacturing process. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents, contributing to a larger environmental burden. smolecule.com

One common pathway to produce diols is through an aldol (B89426) addition followed by hydrogenation. smolecule.com Another established method involves the reaction of an aldehyde with formaldehyde (B43269) under basic conditions in a Cannizzaro-type disproportionation. smolecule.com A critical step in the synthesis of derivatives, such as dicarbamates used in pharmaceuticals, historically involved the use of highly toxic phosgene (B1210022). smolecule.comgoogle.com The use of phosgene presents significant safety hazards and environmental risks, necessitating specialized equipment for its production and storage, and creating challenges related to the disposal of chlorinated byproducts like hydrogen chloride and sodium chloride. google.comgoogle.com

In contrast, modern synthetic chemistry aims to develop greener alternatives that mitigate these environmental and safety concerns. A notable advancement is the replacement of phosgene with trichloromethyl chloroformate (diphosgene) for the synthesis of this compound derivatives. smolecule.com This alternative route offers a higher safety profile, simpler workup procedures, and a reduced environmental impact by avoiding the direct use of phosgene gas. smolecule.comgoogle.com

Further innovation in sustainable synthesis includes the application of mechanochemistry. A ball-milling mechanochemical approach has been demonstrated for the acetalization of aldehydes with this compound. chemrxiv.org This method is rapid, proceeds with high yields, and minimizes the use of solvents, aligning with key principles of green chemistry. chemrxiv.org

The following table compares the environmental and safety aspects of different synthetic approaches involving this compound or its precursors.

Synthetic MethodKey Reagents/ConditionsEnvironmental/Safety ImplicationsSource
Traditional Carbamate (B1207046) Synthesis Phosgene, Methylene (B1212753) ChlorideHighly toxic reagent (phosgene), use of chlorinated solvents, generation of hazardous byproducts (HCl, NaCl), equipment corrosion. smolecule.comgoogle.comgoogle.com
Greener Carbamate Synthesis Trichloromethyl chloroformate (diphosgene), organic amine catalystHigher safety profile, simpler workup, reduced environmental impact, eliminates the need for specialized phosgene equipment. smolecule.comgoogle.com
Mechanochemical Acetalization Ball-milling, p-toluenesulfonic acid (catalyst), minimal solventRapid reaction time (10 min), high yield (~95%), significantly reduced solvent usage, suppresses back-reaction. chemrxiv.org
Aldol Addition & Hydrogenation Propanal, FormaldehydeMulti-step process, but can achieve high yields. Environmental impact depends on the specific catalysts and conditions used for hydrogenation. smolecule.com

Sustainable Production and Waste Minimization

Sustainable production of this compound extends beyond simply choosing a greener synthetic route; it also encompasses waste minimization, resource efficiency, and the potential for creating circular economies.

A key strategy for waste minimization is the development of processes that recycle reactants and catalysts. In the production of aromatic polycarbonate resins, 2-methyl-2-propylpropane-1,3-diol can be used in a transesterification reaction. google.com A significant innovation in this process is the implementation of a recycling loop where the diol, which can be volatilized during the reaction, is recovered from the distillate, purified, and reintroduced into the process. sc.edugoogle.com This not only reduces waste but also improves the economic viability of the process by minimizing the need for fresh diol. google.com

The shift from petroleum-based feedstocks to renewable alternatives represents a major goal for sustainable chemical production. sc.eduresearchgate.net While this compound is currently derived from petrochemical sources, research into bio-based production of other diols, such as 1,2-propanediol from glycerol (B35011), showcases a potential future pathway. researchgate.net Such bio-based routes can offer significant reductions in greenhouse gas emissions and dependence on fossil fuels. researchgate.netresearchgate.net

The principles of green chemistry are being actively applied to improve the sustainability of processes involving this compound:

Atom Economy: Designing synthetic methods, like the mechanochemical acetalization, that maximize the incorporation of all materials used in the process into the final product. chemrxiv.org

Use of Safer Chemicals: Replacing hazardous substances like phosgene with safer alternatives such as diphosgene or urea (B33335). smolecule.comgoogle.com

Design for Energy Efficiency: Utilizing methods like mechanochemistry that can proceed rapidly at ambient temperatures, reducing the energy requirements associated with heating and refluxing. chemrxiv.org

Waste Prevention: Implementing recycling loops for unreacted starting materials, as seen in polycarbonate production, to prevent waste generation. google.com

The pursuit of sustainable polymers also drives research into diols like this compound. However, challenges remain, such as the compound's volatility at the high temperatures required for some polymerization reactions, which can complicate manufacturing and lead to material loss if not properly managed. sc.edu Overcoming such technical hurdles is essential for integrating this diol into more sustainable product life cycles.

Future Research Directions and Translational Opportunities

Exploration of New Synthetic Methodologies and Catalytic Systems

The synthesis of 2-Propylpropane-1,3-diol and its derivatives is an active area of research, with a focus on improving efficiency, yield, and safety. Traditional methods include aldol (B89426) addition followed by hydrogenation and hydroxymethylation. smolecule.com A common industrial route involves the catalytic hydrogenation of 2-methyl-2-pentenal (B83557), which is derived from 2-methylpentanal (B94375). guidechem.com

Future research is geared towards developing more sophisticated and sustainable synthetic pathways. One promising area is the use of novel catalytic systems. For instance, manganese complexes are being explored for the catalytic hydrogenation of cyclic carbonates, which can be intermediates in diol synthesis. wikipedia.org Another advanced approach is the chemoselective hydrogenolysis of glycerol (B35011) over bimetallic catalysts, such as Platinum-Tungsten (Pt-W) systems, which holds great potential for producing 1,3-propanediols from renewable feedstocks. magtech.com.cn

Palladium-catalyzed C–H bond functionalization represents a cutting-edge technique for creating derivatives. sci-hub.seresearchgate.net This method allows for the direct, site-selective arylation of primary alkylamines, enabling the synthesis of complex molecules from simple precursors without the need for protecting groups. sci-hub.seresearchgate.net Furthermore, hydroformylation strategies that utilize cyclic acetal (B89532) intermediates offer the potential for higher selectivity and improved yields through innovative recycling processes. smolecule.com

A significant advancement involves replacing hazardous reagents. The use of trichloromethyl chloroformate (diphosgene) as a substitute for the highly toxic phosgene (B1210022) gas in the synthesis of carbonate diester intermediates is a key development. smolecule.comgoogle.com This method is not only safer but also simplifies the workup process and reduces the environmental impact. smolecule.com

Synthetic Method Key Features/Catalysts Advantages Reference
Diphosgene RouteTrichloromethyl chloroformate, organic amine catalyst (e.g., N,N-dimethylaniline)Higher safety profile, reduced environmental impact, simpler workup compared to phosgene method. smolecule.comgoogle.com
Catalytic HydrogenationManganese ComplexesPotential for efficient hydrogenation of cyclic carbonate intermediates. wikipedia.org
C-H FunctionalizationPalladium catalyst, transient directing group (e.g., glyoxylic acid)Highly site-selective, avoids protection/deprotection steps, access to novel derivatives. sci-hub.seresearchgate.net
Glycerol HydrogenolysisBimetallic catalysts (e.g., Pt-W)Utilizes renewable feedstock (glycerol), promising for sustainable production. magtech.com.cn
Mechanochemical SynthesisBall-millingRapid, solvent-minimized, sustainable approach for certain reaction steps like acetalization. chemrxiv.org

Advanced Material Applications and Performance Enhancement

The unique structure of this compound, featuring two primary hydroxyl groups, makes it an attractive monomer for polymer synthesis. While its direct applications in materials are still expanding, research into related diols like 2-Methyl-1,3-propanediol (B1210203) (MPO) highlights significant potential. gantrade.com These diols can be incorporated into unsaturated polyester (B1180765) resins, polyurethanes, and polycarbonates to enhance performance characteristics such as flexibility, toughness, and weatherability. gantrade.com

Future research will likely focus on leveraging this compound to create novel polymers with tailored properties. Its dicarbamate derivatives have been noted for their use as plasticizers and in coatings and adhesives to improve durability. cymitquimica.com There is an opportunity to develop advanced materials, including:

High-Performance Coatings: Formulating paints and coatings with improved viscosity, flow, and application properties. guidechem.com

Advanced Adhesives and Sealants: Creating clear, pliable sealants and adhesives with excellent compatibility with other components. gantrade.com

Specialty Polyurethanes and Polyesters: Acting as a chain extender or intermediate for polyester polyols to build molecular weight and introduce unique performance attributes. gantrade.com

Functional Polymers: The synthesis of diacrylates and dimethacrylates from the diol can serve as a basis for thermosetting paints, nonwoven fabric binders, and cross-linking agents. gantrade.com

Potential Application Area Role of this compound Anticipated Performance Enhancement Reference
Polyester Resins & GelcoatsMonomer / Glycol ComponentIncreased toughness, flexibility, and weatherability. gantrade.com
Coatings & AdhesivesSolvent, Viscosity Modifier, Monomer for BindersImproved flow properties, enhanced flexibility and durability. guidechem.comcymitquimica.com
PolyurethanesChain Extender, Intermediate for Polyester PolyolsControlled molecular weight, clear and pliable elastomers. gantrade.com
PolycarbonatesMonomerCreates liquid polycarbonates for use as soft segment intermediates. gantrade.com

Targeted Pharmaceutical Development and Therapeutic Innovations

Historically, this compound is best known as a key intermediate in the synthesis of important pharmaceuticals. It is the precursor to the anxiolytic drug meprobamate and the muscle relaxant carisoprodol (B1668446). smolecule.comwikipedia.orgchemicalbook.com The compound itself is also an active metabolite of these drugs and exhibits sedative, anticonvulsant, and muscle relaxant properties. smolecule.comwikipedia.org

Future pharmaceutical research is moving beyond these established applications. The core structure of the diol provides a versatile scaffold for developing new therapeutic agents. A significant research direction is the synthesis of novel derivatives with enhanced or entirely new pharmacological profiles. For example, a nitrate (B79036) ester of a sedative alkyl alcohol, structurally related to this diol, was found to improve muscle function and structure in a mouse model of Duchenne muscular dystrophy. wikipedia.org

The development of advanced synthetic techniques, such as the palladium-catalyzed C-H functionalization, allows for the creation of libraries of new compounds for screening. sci-hub.se This strategy has been demonstrated in the synthesis of analogues of the immunomodulatory drug fingolimod (B1672674) from a related amino diol, showcasing a pathway to novel therapeutics. sci-hub.se Furthermore, isotopically labeled versions of this compound, such as its deuterated form, are crucial as reference standards for analytical method development and quality control in the pharmaceutical industry. aquigenbio.com

Pharmaceutical Role Specific Compound/Application Significance Reference
Synthetic PrecursorMeprobamate, Carisoprodol, Lorbamate, TybamateFoundation for established tranquilizers and muscle relaxants. smolecule.comwikipedia.orgchemicalbook.com
Active MetaboliteMetabolite of Carisoprodol and MeprobamateContributes to the overall pharmacological effect of the parent drugs. smolecule.com
Therapeutic ScaffoldNovel Nitrate EstersPotential for new treatments, e.g., for Duchenne muscular dystrophy. wikipedia.org
Research ToolSynthesis of Fingolimod AnaloguesEnables exploration of new immunomodulatory drugs. sci-hub.se
Analytical Standard2-Methyl-d3-2-Propyl-1,3-PropanediolEssential for quality control and regulatory applications (ANDA). aquigenbio.com

Enhanced Environmental Stewardship and Sustainable Chemistry Initiatives

The chemical industry is increasingly focused on "green chemistry" principles to minimize its environmental footprint. Research related to this compound reflects this trend, with significant efforts aimed at developing more sustainable manufacturing processes.

A key area of innovation is the replacement of hazardous reagents. The development of synthetic routes for meprobamate that use urea (B33335) instead of more dangerous cyanates, and the use of diphosgene as a safer alternative to phosgene, are prime examples of this initiative. smolecule.comgoogle.com These changes not only enhance worker safety but also reduce the generation of toxic waste. smolecule.comgoogle.com

Another major focus is the use of renewable feedstocks. The production of 1,3-propanediols from glycerol, a byproduct of biodiesel production, is a highly attractive sustainable pathway. magtech.com.cnresearchgate.net Research into efficient catalytic systems, such as bimetallic Pt-W catalysts, is crucial for making this process economically viable. magtech.com.cn Additionally, emerging techniques like mechanochemistry, which involves ball-milling to drive reactions with minimal or no solvent, offer a promising route to more sustainable chemical production. chemrxiv.org The potential to use captured carbon dioxide as a C1 building block for chemical synthesis also represents a long-term opportunity for sustainable chemistry. researchgate.net

Interdisciplinary Research Synergies

The future development and application of this compound will be driven by collaborations across multiple scientific disciplines.

Chemistry and Medicine: The synergy between synthetic organic chemists and medicinal chemists is vital. Advanced synthetic methods are needed to create novel molecules that pharmacologists can then test for therapeutic potential against diseases ranging from neurological disorders to autoimmune conditions. sci-hub.segoogle.com

Materials Science and Chemical Engineering: The design of new polymers requires a close partnership between material scientists who define performance requirements and chemical engineers who develop scalable production processes. This collaboration can lead to advanced coatings, composites, and plastics with superior properties. gantrade.com

Chemistry and Environmental Science: The development of green synthesis routes is a classic example of interdisciplinary synergy. It combines expertise in catalysis and reaction design with an understanding of environmental impact and life cycle assessment to create processes that are both efficient and sustainable. smolecule.commagtech.com.cnchemrxiv.org

Computational Science and Chemistry: The integration of artificial intelligence and machine learning into the research process is set to revolutionize chemical synthesis. researchgate.net These computational tools can predict reaction outcomes, design novel synthetic pathways, and accelerate the discovery of new materials and pharmaceuticals, opening up new frontiers for compounds like this compound. researchgate.net

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, leading to innovations that benefit both industry and society.

Q & A

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests to measure half-life in aqueous systems. Use LC-MS to track degradation products. For ecotoxicity, perform algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.